molecular formula C30H23N2O4P B12879858 6-(2,5-Bis(4-aminophenoxy)phenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide

6-(2,5-Bis(4-aminophenoxy)phenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide

Katalognummer: B12879858
Molekulargewicht: 506.5 g/mol
InChI-Schlüssel: GVODIMVJNQEQMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2,5-Bis(4-aminophenoxy)phenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide is a complex organic compound known for its unique structural properties. This compound contains multiple aromatic rings and functional groups, making it a valuable subject of study in various scientific fields.

Vorbereitungsmethoden

The synthesis of 6-(2,5-Bis(4-aminophenoxy)phenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide typically involves multiple steps. One common method starts with the reaction of bisphenol A and p-nitrochlorobenzene in the presence of a polar aprotic solvent under reduced pressure to form an intermediate compound. This intermediate is then subjected to further reactions, including reduction with hydrogen gas in the presence of a catalyst such as palladium on activated carbon, to yield the final product .

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on activated carbon, and various solvents like dimethyl sulfoxide (DMSO) and acetone. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

6-(2,5-Bis(4-aminophenoxy)phenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-(2,5-Bis(4-aminophenoxy)phenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide involves its interaction with various molecular targets. The compound’s aromatic rings and functional groups allow it to form stable complexes with other molecules, influencing biochemical pathways and reactions. The exact pathways depend on the specific application and the environment in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Compared to similar compounds, 6-(2,5-Bis(4-aminophenoxy)phenyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide stands out due to its unique combination of thermal stability, structural complexity, and reactivity. Similar compounds include:

These compounds share some properties but differ in their specific applications and reactivity profiles.

Eigenschaften

Molekularformel

C30H23N2O4P

Molekulargewicht

506.5 g/mol

IUPAC-Name

4-[4-(4-aminophenoxy)-3-(6-oxobenzo[c][2,1]benzoxaphosphinin-6-yl)phenoxy]aniline

InChI

InChI=1S/C30H23N2O4P/c31-20-9-13-22(14-10-20)34-24-17-18-28(35-23-15-11-21(32)12-16-23)30(19-24)37(33)29-8-4-2-6-26(29)25-5-1-3-7-27(25)36-37/h1-19H,31-32H2

InChI-Schlüssel

GVODIMVJNQEQMO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3P(=O)(O2)C4=C(C=CC(=C4)OC5=CC=C(C=C5)N)OC6=CC=C(C=C6)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.